molecular formula C10H14N2O6S2 B2768918 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid CAS No. 2379946-27-5

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid

Cat. No.: B2768918
CAS No.: 2379946-27-5
M. Wt: 322.35
InChI Key: FIXAJECYETVZBF-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid is a complex organic compound with the molecular formula C10H12N2O2S.H2SO4. This compound is known for its unique chemical structure, which includes a benzothiazole ring substituted with methoxy and methyl groups. It is often used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

As with any chemical compound, handling “4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of such a compound would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the condensation of 4,7-dimethoxy-3-methylbenzothiazole with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst and facilitates the formation of the imine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The use of sulfuric acid in the reaction not only catalyzes the process but also helps in maintaining the stability of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-3-methylbenzothiazole: Lacks the imine group but shares the benzothiazole core.

    2,3-Dihydro-1,3-benzothiazole: Similar structure but without methoxy and methyl substitutions.

    Benzothiazole: The parent compound with a simpler structure.

Uniqueness

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXAJECYETVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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